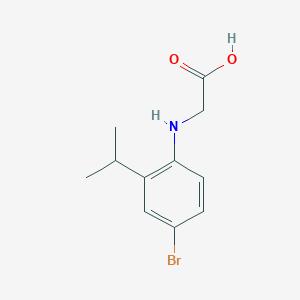

(4-Bromo-2-isopropylanilino)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

618442-02-7 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-(4-bromo-2-propan-2-ylanilino)acetic acid |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)9-5-8(12)3-4-10(9)13-6-11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15) |

InChI Key |

CLLLMXROYIJRFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)NCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Isopropylanilino Acetic Acid and Analogues

Chemo-selective Approaches to Construct the N-Aryl Bond

Formation of the bond between the aniline (B41778) nitrogen and the aryl ring is a critical step in the synthesis of N-aryl amino acids. The primary challenge lies in achieving high chemo-selectivity, especially when reactive functional groups are present on either coupling partner.

Transition Metal-Catalyzed N-Arylation Reactions

Transition metal catalysis, particularly using palladium and copper, represents the most powerful and versatile strategy for constructing C-N bonds.

Palladium-catalyzed Buchwald-Hartwig amination is a premier method for the N-arylation of amines, including amino acid esters. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of (4-Bromo-2-isopropylanilino)acetic acid, this could involve reacting 4-bromo-2-isopropylaniline (B1344083) with an α-haloacetate like ethyl bromoacetate.

The catalytic cycle generally proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the reaction's success, influencing reaction rates, yields, and functional group tolerance. A simple phosphine-free catalytic system using 1 mol% Pd(OAc)₂ in DMA with KOAc as the base has been shown to be effective for the arylation of other heterocyclic systems, highlighting the potential for simplified protocols. rsc.org However, the presence of a bromo-substituent on the pyrazole (B372694) starting material in that study did not interfere, indicating that careful tuning of conditions is necessary to control which C-X bond reacts. rsc.org

Table 1: Representative Palladium Catalyst Systems for N-Arylation

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 |

| Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | 90 |

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst. organic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of copper salts in conjunction with ligands, allowing for significantly milder reaction conditions. mdpi.comacs.org For the synthesis of the target molecule, this would typically involve the reaction between 4-bromo-2-isopropylaniline and an α-haloacetic acid ester, catalyzed by a copper(I) or copper(II) source.

The mechanism is believed to proceed via an oxidative addition-reductive elimination pathway involving Cu(I)/Cu(III) intermediates. mdpi.com The use of ligands such as L-proline or N,N-dimethylglycine has been shown to accelerate these couplings, even at temperatures as low as 80-90 °C. acs.org These reactions offer a cost-effective alternative to palladium-catalyzed methods. mdpi.com An efficient protocol for Ullmann-type ether synthesis has been developed using copper catalysts in deep eutectic solvents, which act as both the medium and a reagent, under aerobic conditions. nih.gov

Table 2: Examples of Copper-Catalyzed N-Arylation Conditions

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | L-Proline | K₂CO₃ | DMSO | 90 | acs.org |

| CuI | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90 | acs.org |

| CuI | Phenanthroline | Cs₂CO₃ | Toluene | 80-130 | nih.gov |

Hypervalent Iodine Chemistry in N-Arylation

Hypervalent iodine(III) reagents, particularly diaryliodonium salts, have emerged as powerful and environmentally benign reagents for arylation reactions. nih.govresearchgate.net These compounds serve as electrophilic aryl sources capable of reacting with a wide range of nucleophiles, including amines, often under mild, metal-free conditions. researchgate.netdiva-portal.org The N-arylation can also be effectively catalyzed by copper. nih.gov

For the target molecule, the synthesis would involve the preparation of a diaryliodonium salt bearing the 4-bromo-2-isopropylphenyl group. This salt would then be reacted with an amino acid ester like glycine (B1666218) ethyl ester. The reaction transfers the aryl group from the iodine center to the nitrogen nucleophile. researchgate.net This methodology avoids the use of potentially toxic transition metals and often proceeds with high efficiency at or below room temperature. nih.gov Diaryliodonium salts can be prepared through the oxidative activation of the corresponding aryl iodide. nih.gov

Table 3: N-Arylation using Hypervalent Iodine Reagents

| Arylating Agent | Nucleophile | Catalyst/Additive | Conditions | Reference |

|---|---|---|---|---|

| Diaryliodonium Salt | Primary/Secondary Amine | None / Base | Elevated Temp. | researchgate.net |

| Diaryliodonium Salt | Primary/Secondary Amine | Copper Salt | Mild Temp. | researchgate.netnih.gov |

Stereoselective Synthesis of the α-Amino Acid Moiety

Introducing chirality at the α-carbon of the amino acid is essential for many applications. Several robust strategies have been developed for the asymmetric synthesis of α-aryl amino acids.

One powerful approach is organocatalysis. An operationally simple, one-pot method has been developed that combines a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification to produce enantioenriched (R)- or (S)-α-arylglycine esters. nih.govacs.org This process utilizes readily available anilines, aldehydes, and cinchona alkaloid-derived organocatalysts to achieve high stereocontrol. nih.govacs.org

Another advanced strategy involves transition metal catalysis. For instance, iridium-catalyzed asymmetric allylic amination of silyl-protected dienolates with substituted amines can produce enantioenriched protected α-amino ketones, which are versatile precursors to α-amino acids. rsc.org

More established methods for preparing chiral non-racemic α-aryl glycine esters include the asymmetric Strecker synthesis and the catalytic hydrogenation or organocatalyzed reduction of α-iminoesters. nih.gov The enantioselective alkylation or arylation of glycine Schiff base derivatives using a chiral phase-transfer catalyst is another well-known technique. Furthermore, highly stereoselective intramolecular α-arylation of non-racemic enolates has been used to synthesize α-quaternary α-amino acid derivatives. rsc.org These diverse methodologies provide a toolkit for accessing the chiral core of analogues of this compound with high enantiomeric purity. prismbiolab.com

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. These optically pure compounds are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield the enantiomerically enriched product.

In the context of synthesizing α-amino acid derivatives, chiral auxiliaries derived from amino acids, such as proline, are frequently employed due to their rigid scaffold which facilitates efficient chirality transfer. researchgate.net For instance, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been utilized as a chiral auxiliary for the synthesis of optically active amino acids. tcichemicals.com In this approach, a racemic α-amino acid reacts with the auxiliary in the presence of a nickel (II) complex, leading to isomerization at the α-carbon and the formation of a thermodynamically more stable complex. Subsequent acidic hydrolysis cleaves the auxiliary, which can often be recovered, to furnish the desired (S)-amino acid with high optical purity. tcichemicals.com

Another strategy involves the use of cyclohexane-1,2-diol as a chiral auxiliary. acs.org This method has been successfully applied to the synthesis of various chiral α,α-disubstituted amino acids. acs.org The diastereoselective alkylation of a β-keto ester bearing the chiral auxiliary affords enol ethers with high diastereomeric excess. Removal of the auxiliary followed by a Schmidt rearrangement provides the target α,α-disubstituted amino acids. acs.org

A novel chiral auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has also been developed for the asymmetric synthesis of α-amino acids. rsc.org This auxiliary utilizes a "chiral relay" network where non-stereogenic N-benzyl groups enhance the diastereoselectivity during the alkylation of its C6 enolate. rsc.org

| Chiral Auxiliary | Key Features | Application |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Proline-derived, recyclable | Retroracemization of α-amino acids |

| (S,S)-Cyclohexane-1,2-diol | Acetal-based | Synthesis of α,α-disubstituted amino acids |

| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Chiral relay network | Asymmetric synthesis of α-amino acids |

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including α-amino acids, by employing small organic molecules as catalysts. rsc.org This approach offers a sustainable alternative to traditional metal-based catalysts. youtube.com

One notable application is the diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers. acs.org This reaction provides access to chiral quaternary amino acids and their derivatives with high yields and excellent enantioselectivity. acs.org The stereochemical outcome can be controlled by hydrogen-bonding interactions or by the steric influence of protecting groups on the oxazolone. acs.org

Furthermore, organocatalytic biomimetic transamination of α-keto esters represents another effective method. nih.gov Utilizing chiral quaternary ammonium (B1175870) arenecarboxylates, this reaction proceeds under mild conditions to yield α-amino acids that can be used as versatile intermediates for further synthetic transformations. nih.gov The α-amination of simple aldehydes and ketones using azodicarboxylate esters can be efficiently catalyzed by L-proline and its derivatives, often proceeding with high enantioselectivity. nih.gov

Enzyme-Catalyzed Reductive Amination and Conjugate Addition (Biocatalysis)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and their derivatives. Enzymes operate under mild conditions and can exhibit remarkable stereo- and regioselectivity, often obviating the need for protecting groups. frontiersin.org

Imine Reductase (IRED) and Reductive Aminase (RedAm) Applications

Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to amines. nih.govacs.org IREDs were first discovered for their ability to reduce cyclic imines. wikipedia.orgrsc.org A subclass of these enzymes, RedAms, are particularly valuable as they can catalyze the entire reductive amination process, starting from a ketone and an amine. wikipedia.orgresearchgate.net

These enzymes have been successfully employed in the synthesis of a wide range of chiral primary, secondary, and tertiary amines. acs.orgrsc.org For instance, RedAms from various fungal and bacterial sources have demonstrated broad substrate scope, accepting a variety of ketones and amines. frontiersin.orgnih.gov Engineered RedAms have even been used in the industrial production of pharmaceutical intermediates. wikipedia.org The stereoselectivity of these enzymes can be exceptionally high, often yielding products with excellent enantiomeric excess. rsc.orgnih.gov

| Enzyme | Reaction Type | Substrates | Key Advantages |

| Imine Reductase (IRED) | Asymmetric reduction of pre-formed imines | Cyclic and acyclic imines | High stereoselectivity |

| Reductive Aminase (RedAm) | Reductive amination of ketones with amines | Wide range of ketones and amines | One-pot synthesis, high atom economy |

Ethylenediamine-N,N′-disuccinic Acid Lyase (EDDS Lyase) Catalysis

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase is a carbon-nitrogen bond-forming enzyme that naturally catalyzes the reversible addition of ethylenediamine (B42938) to two molecules of fumarate. nih.govacs.org This enzyme is part of the aspartase/fumarase superfamily and operates via a sequential two-step deamination mechanism. nih.gov

Recent research has demonstrated that EDDS lyase possesses a broad substrate scope, accepting a variety of mono- and diamines as nucleophiles for the asymmetric addition to fumarate. acs.orgresearchgate.net This catalytic promiscuity has been exploited for the chemoenzymatic synthesis of analogues of aspergillomarasmine A and EDDS, which have shown potent inhibitory activity against metallo-β-lactamases. rsc.org The enzyme exhibits high regio- and stereoselectivity in these C-N bond-forming reactions, making it a valuable tool for the synthesis of complex aminocarboxylic acids. researchgate.net

Introduction and Modification of Aromatic Substituents

The functionalization of the aromatic ring is a critical step in tailoring the properties of anilino acetic acid derivatives. Regioselective halogenation, particularly bromination, is a common transformation to introduce handles for further synthetic modifications.

Regioselective Bromination of the Anilino Ring

The direct bromination of anilines can be challenging due to the high reactivity of the ring, often leading to multiple substitutions and a mixture of isomers. To achieve regioselectivity, particularly para-substitution, various methods have been developed.

One approach involves the use of copper(II) bromide in an ionic liquid as the solvent. beilstein-journals.org This system allows for the direct bromination of unprotected anilines in high yield and with high regioselectivity for the para-position under mild conditions. beilstein-journals.org This method avoids the need for protecting and deprotecting the aniline nitrogen, making it more cost-effective and environmentally friendly. beilstein-journals.org

Another practical procedure for regioselective bromination utilizes a copper-catalyzed oxidative system with sodium bromide and sodium persulfate. sci-hub.seresearchgate.net This method is effective for a range of aniline substrates, including those with electron-withdrawing groups, and provides the desired bromoanilines in good yields. sci-hub.se For instance, the bromination of 2-isopropylaniline (B1208494) would be expected to yield 4-bromo-2-isopropylaniline as a key intermediate. lookchem.com The synthesis of this specific intermediate has been reported through various routes, including the diazotization of 4-bromo-2-isopropylaniline followed by reaction with potassium iodide to yield 4-bromo-1-iodo-2-isopropylbenzene. chemicalbook.com

The choice of brominating agent and solvent can also significantly influence the regioselectivity. For meta-substituted anilines, the use of N-bromosuccinimide (NBS) in different solvents can be tuned to favor either ortho- or para-bromination relative to the amino group. thieme-connect.com

| Reagent/System | Substrate | Selectivity |

| CuBr₂ in Ionic Liquid | Unprotected anilines | High para-selectivity |

| CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | Free anilines | Regioselective bromination |

| N-Bromosuccinimide (NBS) | meta-Substituted anilines | Solvent-dependent ortho/para selectivity |

Strategies for Isopropyl Group Incorporation

The introduction of an isopropyl group onto an aromatic ring, particularly ortho to an amino group, requires careful consideration of regioselectivity and reaction conditions. The primary methods involve direct alkylation of a pre-existing aniline derivative or the synthesis of an isopropyl-substituted benzene (B151609) ring followed by the introduction of the amino group.

One of the most established methods for introducing alkyl groups to an aromatic ring is the Friedel-Crafts alkylation . libretexts.orgbyjus.com This reaction involves treating the aromatic compound with an alkylating agent, such as isopropyl chloride or isopropanol (B130326), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgbyjus.com In the context of synthesizing the target compound's precursor, 4-bromo-2-isopropylaniline, one could envision the direct isopropylation of 4-bromoaniline. The Lewis acid activates the alkyl halide, generating a carbocation electrophile which is then attacked by the electron-rich aniline ring. libretexts.orgyoutube.com

However, Friedel-Crafts alkylation of anilines has limitations. The amino group is a strong Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Furthermore, the reaction is often prone to polyalkylation and carbocation rearrangements, although the latter is not a concern with the isopropyl cation. masterorganicchemistry.com To circumvent the deactivation issue, the amino group can be protected as an acetanilide, which is less basic and still directs ortho- and para-substitution.

A more modern and potentially more selective approach involves the use of solid acid catalysts or molecular sieves. For instance, the alkylation of aniline with isopropanol has been successfully carried out using specific molecular sieve catalysts at high temperatures and pressures, demonstrating high selectivity for the para-substituted product, p-isopropylaniline. researchgate.net By adapting this methodology to a substituted aniline like 4-bromoaniline, it may be possible to achieve controlled isopropylation. Another patented method describes the synthesis of 2-methyl-6-isopropyl aniline by reacting o-toluidine (B26562) with propylene (B89431) and aluminum chloride in an autoclave, suggesting that direct, catalyzed alkylation with alkenes is a viable industrial strategy. google.com

An alternative strategy involves introducing the functional groups in a different order. This approach would begin with the Friedel-Crafts alkylation of bromobenzene (B47551) to form 4-bromocumene. Subsequent nitration would introduce a nitro group onto the ring. The position of nitration is directed by the existing substituents. The isopropyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director. This would lead to a mixture of isomers, including the desired 2-nitro-4-bromocumene. The final step in forming the aniline precursor would be the selective reduction of the nitro group to an amine.

Table 1: Comparison of Isopropylation Strategies for Aniline Derivatives

| Strategy | Reagents & Catalysts | Advantages | Challenges |

| Direct Friedel-Crafts Alkylation | 4-Bromoaniline, Isopropyl Halide, AlCl₃ libretexts.orgbyjus.com | Direct, one-step introduction of the isopropyl group. | Catalyst deactivation by the amino group, potential for polyalkylation, regioselectivity control. |

| Alkylation of Protected Aniline | 4-Bromoacetanilide, Isopropyl Halide, AlCl₃ | Mitigates catalyst deactivation, good directing effect. | Requires additional protection and deprotection steps. |

| Catalytic Alkylation | 4-Bromoaniline, Isopropanol or Propylene, Solid Acid/Zeolite Catalyst researchgate.netgoogle.com | High selectivity, catalyst can be recycled, potentially greener process. | May require high temperatures and pressures, catalyst development can be specific. |

| Alkylation followed by Nitration/Reduction | Bromobenzene, Isopropyl Halide, AlCl₃; then HNO₃/H₂SO₄; then Fe/HCl | Avoids issues with the free amino group during alkylation. | Multi-step process, control of regioselectivity during nitration is crucial, separation of isomers. |

Convergent and Divergent Synthetic Pathways to Substituted Anilinoacetic Acid Frameworks

The construction of the final this compound molecule can be approached through either convergent or divergent synthetic pathways. A divergent synthesis involves building from a common, complex intermediate that is then modified to create a library of related compounds. Conversely, a convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages.

A divergent pathway is often the most straightforward approach for synthesizing a specific target like this compound. This strategy would commence with the synthesis of the key intermediate, 4-bromo-2-isopropylaniline, using one of the methods described previously. The subsequent steps would involve building the acetic acid side chain onto the aniline nitrogen.

N-Alkylation: The 4-bromo-2-isopropylaniline intermediate is reacted with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a mild base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion to form ethyl (4-bromo-2-isopropylanilino)acetate.

Saponification: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the ester carbonyl, leading to the formation of the carboxylate salt.

Acidification: The final step is the protonation of the carboxylate salt by adding a strong acid (e.g., HCl) to the reaction mixture until it is acidic, which precipitates the desired this compound product.

Table 2: Representative Divergent Synthesis Scheme

| Step | Reaction | Typical Reagents & Conditions | Product |

| 1 | Synthesis of Aniline Precursor | (See Section 2.3.2) | 4-Bromo-2-isopropylaniline |

| 2 | N-Alkylation | Ethyl bromoacetate, K₂CO₃, Acetone, Reflux | Ethyl (4-bromo-2-isopropylanilino)acetate |

| 3 | Hydrolysis (Saponification) | NaOH (aq), Ethanol, Reflux | Sodium (4-bromo-2-isopropylanilino)acetate |

| 4 | Acidification | HCl (aq), 0-5 °C | This compound |

A convergent synthetic pathway offers greater flexibility for creating analogues with variations in both the aniline and the acetic acid portions. In this approach, the aniline and acetic acid fragments are synthesized independently and then coupled. For example, a suitably protected amino acid derivative could be coupled with a functionalized aromatic ring.

A potential convergent route could involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This strategy would involve:

Fragment Synthesis A: Preparation of 1,4-dibromo-2-isopropylbenzene. This could be synthesized from 2-isopropylaniline via Sandmeyer reaction (diazotization followed by treatment with CuBr) and subsequent bromination.

Fragment Synthesis B: Preparation of an aminoacetate derivative, such as ethyl glycinate (B8599266) (the ethyl ester of glycine).

Convergent Coupling: The two fragments are then coupled. A selective Buchwald-Hartwig amination could potentially couple the ethyl glycinate to the 1,4-dibromo-2-isopropylbenzene at the C1 position, which is more activated due to the ortho-isopropyl group. This would require careful selection of the palladium catalyst and ligands to control the regioselectivity of the C-N bond formation. The resulting ester would then be hydrolyzed as in the divergent pathway to yield the final acid. This approach is particularly powerful for generating a wide array of substituted anilinoacetic acids by simply varying the two coupling partners.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Isopropylanilino Acetic Acid

Elucidation of Reaction Mechanisms in N-Arylation

N-arylation is a fundamental carbon-nitrogen bond-forming reaction. In the context of (4-Bromo-2-isopropylanilino)acetic acid, the secondary amine moiety can undergo N-arylation to introduce an additional aryl group, leading to the formation of a triaryl-substituted amine scaffold. These reactions are typically mediated by transition metal catalysts.

The N-arylation of secondary amines like this compound is most commonly achieved through palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Palladium-Catalyzed N-Arylation: The generally accepted mechanism for the palladium-catalyzed N-arylation of an amine with an aryl halide involves a catalytic cycle that begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. researchgate.net This is followed by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex to form a Pd(II) intermediate. Subsequently, the secondary amine, this compound, coordinates to the palladium center. Deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species. researchgate.netnih.gov The choice of phosphine (B1218219) ligand is critical and influences the efficiency of each step in the cycle. nih.gov

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. organic-chemistry.orgnih.gov The catalytic cycle is thought to involve a Cu(I) species as the active catalyst. The reaction can proceed via an oxidative addition-reductive elimination pathway, similar to palladium. In this process, the aryl halide undergoes oxidative addition to a Cu(I) complex to form a Cu(III) intermediate. nih.gov Coordination of the amine followed by deprotonation and subsequent reductive elimination yields the N-arylated product and regenerates the Cu(I) catalyst. nih.gov The use of ligands, such as diamines, can significantly accelerate the reaction. organic-chemistry.org

A plausible catalytic cycle for the copper-catalyzed N-arylation of this compound is depicted below:

Step 1: Formation of a copper-amide complex from this compound and a Cu(I) salt in the presence of a base.

Step 2: Coordination of the aryl halide to the copper-amide complex.

Step 3: Oxidative addition of the aryl halide to the Cu(I) center, forming a Cu(III) intermediate.

Step 4: Reductive elimination from the Cu(III) intermediate to form the N-arylated product and regenerate the Cu(I) catalyst.

Interactive Data Table: Comparison of Catalytic Systems for N-Arylation

| Catalyst System | Typical Ligands | Typical Bases | Reaction Temperature | Key Features |

| Palladium | Biarylphosphines (e.g., XPhos, RuPhos) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4) | Room temperature to elevated temperatures | High efficiency, broad substrate scope, sensitive to air and moisture. organic-chemistry.org |

| Copper | Diamines, Phenanthrolines | K3PO4, Cs2CO3 | Often requires higher temperatures | Cost-effective, less sensitive to functional groups, can be slower than palladium-catalyzed reactions. organic-chemistry.org |

Solvents: The choice of solvent can significantly impact the efficiency of Buchwald-Hartwig amination. While common solvents include toluene, dioxane, and THF, greener alternatives like vegetable oils have also been explored. acs.orgacsgcipr.org In some cases, solvent-free conditions using techniques like ball milling have been successfully employed for Buchwald-Hartwig reactions, reducing waste and reaction times. nih.gov For copper-catalyzed reactions, polar aprotic solvents like DMF and DMSO are often used. Protic solvents such as alcohols have also been shown to be effective, and can even play a role in the in-situ formation of the active catalyst. unistra.fr

Additives: Additives can have a profound effect on the reaction pathway. In palladium-catalyzed amination, the choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate (B84403) being commonly used to facilitate the deprotonation of the amine. researchgate.net In some instances, the presence of trace impurities in solvents, such as lipids in vegetable oils, has been found to act as beneficial additives, improving reaction yields. acs.org For copper-catalyzed reactions, additives like amino acids or specific ligands can accelerate the coupling process. nih.gov The presence of certain additives can also help to stabilize the catalytic species and prevent catalyst deactivation.

Interactive Data Table: Effect of Solvents on a Hypothetical N-Arylation of this compound

| Solvent | Dielectric Constant (approx.) | Observed Yield (%) | Plausible Role |

| Toluene | 2.4 | 85 | Good solubility for nonpolar reactants and catalyst. acsgcipr.org |

| 1,4-Dioxane | 2.2 | 88 | Coordinates with the metal center, can stabilize intermediates. acsgcipr.org |

| DMF | 36.7 | 75 | High polarity can facilitate salt dissolution but may coordinate too strongly to the catalyst. |

| 2-Propanol | 19.9 | 80 | Protic nature can assist in catalyst activation and proton transfer steps. unistra.fr |

Stereochemical Control Mechanisms in Asymmetric Synthesis

The presence of a stereocenter at the alpha-carbon of the acetic acid moiety in derivatives of this compound makes it a target for asymmetric synthesis. Achieving stereochemical control is paramount when synthesizing chiral molecules for applications in pharmaceuticals and materials science. thieme-connect.de

The asymmetric synthesis of chiral α-amino acids and their derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis. thieme-connect.deacs.org For a molecule like this compound, a potential route to a chiral derivative would involve the stereoselective formation of the C-N bond or the α-carbon stereocenter.

One approach could involve the asymmetric amination of a suitable precursor. For instance, the use of chiral phosphoric acid catalysts has been shown to be effective in the enantioselective synthesis of chiral allenes and other molecules containing amino groups. nih.gov Similarly, transition metal catalysis with chiral ligands can be employed for the enantioselective construction of α-amino ketones, which could be further transformed into the desired acid. acs.org

Another strategy is the use of chiral starting materials from the "chiral pool," such as naturally occurring amino acids, to introduce the desired stereochemistry. acs.org For example, a chiral amino acid could be elaborated through a series of reactions to construct the (4-Bromo-2-isopropylanilino) portion of the molecule while retaining the initial stereocenter.

Reaction Kinetics and Transition State Analysis

Understanding the kinetics of a reaction provides insight into its rate and the factors that influence it. For the N-arylation of this compound, kinetic studies can help to determine the rate-limiting step of the catalytic cycle and optimize reaction conditions for maximum efficiency.

Kinetic studies of Buchwald-Hartwig amination have often revealed that the oxidative addition of the aryl halide to the Pd(0) complex or the reductive elimination of the product from the Pd(II) intermediate is the rate-limiting step, depending on the specific substrates and ligands used. nih.gov

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), allows for the detailed examination of the high-energy intermediates and transition states in a reaction pathway. quantumatk.comucsb.edulibretexts.orgyoutube.comyoutube.com By calculating the energies of these species, the activation energy barriers for different steps in the catalytic cycle can be determined, providing a deeper understanding of the reaction mechanism. For instance, computational studies on N-arylation reactions have helped to elucidate the role of ligand structure and the nature of the base in facilitating the key steps of the catalytic cycle. acs.org

A hypothetical energy profile for the N-arylation of this compound could be constructed to visualize the relative energies of the intermediates and transition states throughout the catalytic cycle. This would highlight the rate-determining step and guide the selection of catalysts and conditions to lower the activation barrier.

Radical Processes in Functionalization (e.g., Decarboxylative Reactions)

Radical reactions offer powerful and often complementary methods for functionalizing organic molecules. For this compound, the carboxylic acid group presents an opportunity for decarboxylative functionalization, where the -COOH group is removed and replaced with a new substituent via a radical intermediate.

Photoredox catalysis has emerged as a mild and efficient way to generate radicals from carboxylic acids. rsc.orgresearchgate.netnih.govacs.orgorganic-chemistry.org In a typical photoredox-catalyzed decarboxylation, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate to generate an acyloxy radical. This radical readily loses carbon dioxide to form an alkyl radical. This alkyl radical can then participate in various bond-forming reactions. rsc.orgresearchgate.netnih.govacs.orgorganic-chemistry.org

Transition metal catalysis, particularly with silver or copper, can also promote decarboxylative coupling reactions. nih.govmdpi.comrsc.orgnih.gov For instance, a Cu(II) carboxylate, formed from the reaction of the carboxylic acid with a Cu(II) salt, can undergo ligand-to-metal charge transfer (LMCT) upon photoexcitation, leading to a benzylic radical after decarboxylation. mdpi.com

A potential application for this compound is in a decarboxylative cross-coupling reaction to form a new carbon-carbon or carbon-heteroatom bond at the benzylic position. The general mechanism for a photoredox-catalyzed decarboxylative arylation would involve:

Formation of a carboxylate from this compound with a base.

Single-electron transfer (SET) from the carboxylate to an excited photocatalyst to generate an acyloxy radical.

Rapid decarboxylation to form a benzylic radical.

Coupling of the benzylic radical with an aryl partner, often in a dual catalytic cycle with another transition metal like nickel. nih.gov

Interactive Data Table: Potential Radical Decarboxylative Couplings of this compound

| Coupling Partner | Catalyst System | Product Type | Key Features of the Transformation |

| Aryl Bromide | Photoredox Catalyst + Ni Catalyst | α-Aryl anilino derivative | Forms a new C(sp³)-C(sp²) bond. nih.gov |

| Activated Alkene | Photoredox Catalyst | α-Alkylated anilino derivative | Radical addition to an electron-deficient olefin. |

| Azide Source | Ag or Cu Catalyst | α-Azido anilino derivative | Forms a new C-N bond. mdpi.com |

Derivatization Strategies and Their Applications in Chemical Research

Synthesis of Ester and Amide Derivatives

The presence of a carboxylic acid moiety in (4-Bromo-2-isopropylanilino)acetic acid allows for straightforward derivatization into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. libretexts.orgacs.orgpearson.comvedantu.com The reaction equilibrium is typically driven forward by using an excess of the alcohol or by removing water as it is formed. libretexts.org Alternatively, N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of aryl and alkyl carboxylic acids under neat conditions, offering a metal-free and moisture-tolerant option. nih.gov

Amidation: The synthesis of amide derivatives from the parent acid is a critical tool for introducing a vast array of functional groups. This transformation is typically accomplished using coupling reagents that activate the carboxylic acid. fishersci.itnih.govorganic-chemistry.org Common carbodiimide (B86325) reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), facilitate the formation of an amide bond with a primary or secondary amine. fishersci.itnih.gov These reactions are generally performed under mild conditions and offer high yields. nih.gov For electron-deficient amines, the combination of EDC, DMAP, and a catalytic amount of HOBt has proven to be particularly effective. nih.gov

Table 1: General Conditions for Ester and Amide Synthesis

| Derivative | Reagents | Catalyst/Additive | Solvent | General Conditions |

| Ester | Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid (H₂SO₄) | Excess Alcohol | Reflux |

| Ester | Alcohol | N-Bromosuccinimide (NBS) | Neat | 70°C |

| Amide | Primary or Secondary Amine | EDC, HOBt, DMAP | Acetonitrile (MeCN) | Room Temperature |

| Amide | Primary or Secondary Amine | HATU, DIPEA | DMF | Room Temperature |

Functionalization of the Bromo-Substituent (e.g., Cross-Coupling Reactions)

The bromo-substituent on the phenyl ring is a key functional handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. researchgate.netmdpi.comnih.govikm.org.my The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. ikm.org.my This methodology has been successfully applied to the coupling of various aryl bromides, including bromoaniline derivatives, with a wide range of aryl and heteroaryl boronic acids. researchgate.netnih.gov The use of specific catalysts like CataXCium A Pd G3 has been shown to be effective for couplings on unprotected ortho-bromoanilines. nih.gov

Heck Reaction: The Heck, or Mizoroki-Heck, reaction allows for the arylation of alkenes. youtube.combeilstein-journals.orgyoutube.comlibretexts.org In this process, the bromo-substituent of this compound could be coupled with various alkenes in the presence of a palladium catalyst and a base to form a substituted alkene derivative. youtube.comorganic-chemistry.org The reaction often exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org Intramolecular versions of this reaction are also highly effective for constructing ring systems. youtube.comlibretexts.org

Ullmann Condensation: A classic method for forming carbon-heteroatom bonds, the Ullmann condensation utilizes a copper catalyst to couple aryl halides with alcohols, amines, or thiols. wikipedia.orgacs.orgmdpi.comnih.gov Modern protocols often use soluble copper catalysts with ligands like N,N-dimethylglycine or picolinic acid, allowing the reactions to proceed under milder conditions than the traditionally harsh temperatures. acs.orgnih.gov This reaction would enable the substitution of the bromine atom with various O-, N-, and S-based nucleophiles. wikipedia.orgcdnsciencepub.com

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvent |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Dioxane, DMF/H₂O |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, MeCN |

| Ullmann | Phenol, Amine, Thiol | CuI, Cu₂O | Cs₂CO₃, K₂CO₃ | DMF, NMP |

Cyclization Reactions to Form Novel Heterocyclic Systems

The bifunctional nature of this compound, containing both an aniline (B41778) nitrogen and a carboxylic acid, makes it an excellent precursor for the synthesis of various heterocyclic ring systems.

Synthesis of Thiazole (B1198619) Derivatives

Thiazoles are a prominent class of sulfur-containing heterocycles with significant applications in medicinal chemistry. consensus.app A common route to substituted thiazoles involves the reaction of a thioamide with an α-haloketone (Hantzsch synthesis). tandfonline.com However, for a precursor like this compound, which is an N-substituted α-amino acid, alternative cyclization strategies are more direct. One such method involves the conversion of the carboxylic acid to an amide, followed by thionation using a reagent like Lawesson's reagent to form a thioamide. nih.govresearchgate.net This thioamide intermediate can then undergo intramolecular cyclization or react with other reagents to form the thiazole ring. nih.gov A more direct, one-pot synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids has been developed using thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). In this process, SOCl₂ acts as the activating agent for the carboxylic acid, the source of the sulfur atom, and a facilitator for the final dehydration step.

Formation of Pyrazolidinone Structures

Pyrazolidinones are five-membered heterocyclic structures containing two adjacent nitrogen atoms and a carbonyl group. The synthesis of 3-pyrazolidinones can be achieved from α-amino acid derivatives. nih.gov A potential synthetic route starting from this compound would involve its conversion to an ester, followed by reaction with hydrazine (B178648) (N₂H₄) or a substituted hydrazine to form the corresponding hydrazide. This N-aryl-α-amino acid hydrazide could then undergo intramolecular cyclization, often promoted by heat or a catalyst, to yield the desired 1-aryl-pyrazolidin-3-one structure. The specific substitution on the hydrazine would determine the substituent at the N(2) position of the resulting pyrazolidinone ring. Research has shown the successful synthesis of 5-substituted-3-pyrazolidinones from N-protected glycines via a multi-step sequence involving homologation, reduction, mesylation, and subsequent cyclization with a hydrazine derivative. nih.gov

Derivatization for Enhanced Analytical Characterization

Chemical derivatization is a crucial technique in analytical chemistry, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), to improve the volatility, thermal stability, and detectability of analytes. research-solution.comchromtech.comgcms.czddtjournal.com

For GC analysis, the polar carboxylic acid and secondary amine groups of this compound make it non-volatile. gcms.czcolostate.edu Derivatization is therefore essential. The most common methods are:

Silylation: This process replaces the active hydrogens on the carboxylic acid and amine with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromtech.comyoutube.com The resulting TMS derivatives are significantly more volatile and thermally stable. chromtech.com

Alkylation/Esterification: The carboxylic acid can be converted to a more volatile ester, often a methyl ester, using alkylating agents. research-solution.comchromtech.com

Acylation: This method targets the amine and hydroxyl groups, converting them into amides and esters, respectively, which can improve chromatographic behavior. research-solution.comgcms.cz

For LC-MS analysis, derivatization is employed to enhance ionization efficiency and improve fragmentation patterns for sensitive and specific detection, especially with tandem mass spectrometry (MS/MS). ddtjournal.comresearchgate.net Reagents are chosen to introduce a permanently charged group or a readily ionizable moiety. The introduction of a bromine atom via a derivatizing agent can be particularly useful, as the characteristic isotopic pattern of bromine (79Br and 81Br) provides a clear signature for identifying the derivatized analyte in complex mixtures. Although the target compound already contains a bromine atom, further derivatization of the carboxylic acid or amine group can still be beneficial for improving chromatographic retention and ionization.

Table 3: Common Derivatization Reagents for Analytical Characterization

| Analytical Method | Functional Group Targeted | Derivatization Method | Reagent Example | Purpose |

| GC-MS | Carboxylic Acid, Amine | Silylation | BSTFA, MSTFA | Increase volatility, thermal stability |

| GC-MS | Carboxylic Acid | Alkylation (Esterification) | Methanolic HCl | Increase volatility |

| LC-MS/MS | Carboxylic Acid, Amine | Ionization Enhancement | Girard's Reagent T | Introduce permanent positive charge |

| LC-MS/MS | Carboxylic Acid | Isotopic Labeling | Brominated Aniline | Introduce isotopic signature, improve ionization |

Computational Chemistry and Molecular Modeling of 4 Bromo 2 Isopropylanilino Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which dictates the molecule's stability and reactivity.

For a molecule like (4-Bromo-2-isopropylanilino)acetic acid, DFT calculations can elucidate its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the bromine atom, with positive potential near the acidic proton and the amine hydrogen.

In studies of similar complex organic molecules, DFT calculations are often performed using specific basis sets, such as B3LYP/6-311G+(d,p), to compute various quantum chemical descriptors that quantify reactivity. researchgate.netrsc.org

Table 1: Illustrative Quantum Chemical Descriptors for Reactivity Analysis (Note: This table is illustrative, based on typical descriptors calculated for similar organic molecules, as specific values for the title compound are not publicly available.)

| Descriptor | Symbol | Typical Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | (ELUMO + EHOMO) / -2; measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule with several rotatable single bonds: the bond connecting the isopropyl group to the phenyl ring, the C-N bond of the aniline (B41778) group, and the bonds within the acetic acid side chain. Rotation around these bonds gives rise to different spatial arrangements known as conformations, each with a specific potential energy.

Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred three-dimensional shape. Computational methods can systematically rotate these bonds and calculate the energy at each step to map out the potential energy surface.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track its movements, vibrations, and conformational changes in a simulated environment (e.g., in a solvent like water). This can reveal which conformations are most populated at a given temperature and how the molecule interacts with its surroundings, offering insights that a static picture cannot provide.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Fragmentation Patterns)

Computational chemistry allows for the prediction of various spectroscopic parameters, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. By comparing the predicted spectrum to an experimental one, researchers can confirm the proposed structure.

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. Each peak in a predicted IR spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the carboxylic acid, the N-H bend of the amine, or C-H stretches of the aromatic ring and alkyl groups. This helps in identifying the functional groups present in the molecule.

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in techniques like electron ionization mass spectrometry (EI-MS). By calculating bond dissociation energies, chemists can predict which bonds are most likely to break, leading to specific fragment ions. For example, in a related molecule, 4-Bromophenylacetic acid, a common fragmentation is the loss of the carboxylic acid group. nist.gov Furthermore, properties like the predicted collision cross-section can be calculated for different ions, which is relevant for ion mobility-mass spectrometry techniques. uni.lu

Table 2: Predicted Spectroscopic Data and Potential Mass Fragments (Note: This table is illustrative and based on the functional groups present in the molecule and data from related fragments.)

| Spectroscopy Type | Predicted Feature | Corresponding Structural Moiety |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Protons on the aromatic ring, isopropyl group, methylene (B1212753) group, amine, and carboxylic acid. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Carbons in the aromatic ring, isopropyl group, methylene group, and carboxyl group. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch), ~3000 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch). |

Computational Studies of Reaction Pathways and Energetics

Computational chemistry provides a virtual laboratory to explore how a molecule like this compound might be synthesized or how it might react. By modeling a proposed reaction, researchers can map out the entire reaction coordinate, from reactants to products.

This involves locating the transition state (TS) , which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy , a key factor that determines the reaction rate. A lower activation energy implies a faster reaction.

For instance, a plausible synthesis of the title compound involves the reaction of 4-bromo-2-isopropylaniline (B1344083) with a haloacetic acid (e.g., bromoacetic acid). nist.gov A computational study could model this nucleophilic substitution reaction, calculating the energies of the reactants, the transition state, and the products. rsc.org This would help in determining the feasibility of the reaction and predicting the reaction conditions that might favor product formation. Such studies can also investigate potential side reactions and by-products, providing a comprehensive understanding of the reaction mechanism. google.com In some cases, computational findings can be supported by experiments, such as using radical scavengers to confirm a predicted ionic pathway. rsc.org

Rational Design of Derivatives for Specific Chemical Properties

One of the most powerful applications of molecular modeling is the rational design of new molecules with enhanced or specific properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their properties (e.g., biological activity, solubility, or toxicity). researchgate.netnih.gov

The process for designing derivatives of this compound would typically involve:

Creating a Virtual Library: A series of derivatives would be designed in silico by making systematic modifications to the parent structure (e.g., changing the halogen, altering the alkyl group, or substituting other positions on the phenyl ring).

Calculating Descriptors: For each virtual derivative, a wide range of molecular descriptors would be calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices), among others. researchgate.net

Building a QSAR Model: Using statistical methods or machine learning, a model is created that links the calculated descriptors to the property of interest.

Prediction and Selection: The model is then used to predict the properties of new, unsynthesized derivatives. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

This approach is widely used in drug discovery and materials science to optimize lead compounds and design novel molecules with desired characteristics. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Bromophenylacetic acid |

| 4-bromo-2-isopropylaniline |

| Bromoacetic acid |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. This technique distinguishes between compounds with the same nominal mass but different molecular formulas.

For "(4-Bromo-2-isopropylanilino)acetic acid," with a molecular formula of C11H14BrNO2, the theoretical monoisotopic mass is calculated to be 271.02078 Da. uni.lu HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ions. The experimentally determined mass is then compared to the theoretical value. A match within a narrow tolerance (typically <5 ppm) provides strong confirmation of the molecular formula. uni.lu Predicted m/z values for various adducts that could be observed during analysis provide further evidence for confirmation. uni.lu

Table 1: Predicted HRMS Adducts for this compound

| Adduct | Mass-to-Charge (m/z) |

|---|---|

| [M+H]+ | 272.02806 |

| [M+Na]+ | 294.01000 |

| [M-H]- | 270.01350 |

| [M+NH4]+ | 289.05460 |

| [M+K]+ | 309.98394 |

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and their relationships. For "this compound," the ¹H NMR spectrum provides key signals that confirm the presence of the isopropyl group, the methylene (B1212753) group of the acetic acid moiety, and the protons on the substituted aromatic ring. rsc.orgrsc.org The splitting patterns (multiplicity) and coupling constants (J-values) reveal which protons are adjacent to one another. rsc.orgrsc.org

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃ + TFA

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 1.23 | Doublet (d) | 6H | 6.8 | Isopropyl -CH₃ |

| 3.25 | Septet (sep) | 1H | 6.8 | Isopropyl -CH |

| 3.91 | Singlet (s) | 2H | N/A | Acetic Acid -CH₂ |

| 7.33 | Doublet (d) | 1H | 8.6 | Aromatic H-6' |

| 7.51 | Doublet of Doublets (dd) | 1H | 8.6, 2.2 | Aromatic H-5' |

| 7.64 | Doublet (d) | 1H | 2.2 | Aromatic H-3' |

Data sourced from The Royal Society of Chemistry. rsc.orgrsc.org

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. thieme-connect.de In a proton-decoupled spectrum, each unique carbon atom typically appears as a single peak, allowing for a direct count of non-equivalent carbons. thieme-connect.de The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl). The spectrum for "this compound" confirms the presence of 11 unique carbon atoms, consistent with its structure. rsc.orgrsc.org

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃ + TFA

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 23.6 | Isopropyl -CH₃ |

| 27.8 | Isopropyl -CH |

| 52.5 | Acetic Acid -CH₂ |

| 124.2 | Aromatic C-6' |

| 124.9 | Aromatic C-4' |

| 130.8 | Aromatic C-2' |

| 131.3, 131.6 | Aromatic C-3', C-5' |

| 143.7 | Aromatic C-1' |

| 168.9 | Carbonyl -CO |

Data sourced from The Royal Society of Chemistry. rsc.orgrsc.org

2D NMR Spectroscopy Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive correlations between atoms. A COSY spectrum would show correlations between coupled protons (e.g., between the isopropyl CH and CH₃ protons), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These methods work by probing the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). vscht.cz The presence of characteristic absorption bands in the spectrum provides direct evidence for specific functional groups. libretexts.org For "this compound," key functional groups such as the carboxylic acid, secondary amine, and substituted aromatic ring can be identified. libretexts.org

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (very broad) |

| ~3350 - 3310 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Isopropyl, Methylene) |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid (strong) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid |

Data is inferred from typical functional group absorption ranges. vscht.czlibretexts.org

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the C=C stretching vibrations of the aromatic ring and the C-C framework of the isopropyl group.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a specialized technique used to separate stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. This separation is critical for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

However, "this compound" is an achiral molecule. It does not possess a chiral center (an atom bonded to four different groups) and therefore does not exist as enantiomers. As a result, the technique of chiral chromatography for the purpose of determining enantiomeric excess is not applicable to the analysis of this specific compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate a map of electron density and thereby build an exact molecular model. nih.gov

This method provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state. For "this compound," X-ray crystallography would confirm the planar structure of the benzene (B151609) ring, the geometry of the isopropyl and acetic acid substituents, and the intermolecular interactions (e.g., hydrogen bonding) that dictate the crystal packing. While this technique is exceptionally powerful, specific crystallographic data for this compound is not available in the surveyed literature. If the compound were chiral, this method would also be the gold standard for determining its absolute configuration.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. sigmaaldrich.com When coupled with an Ultraviolet (UV) detector, it becomes a robust method for analyzing compounds that contain UV-absorbing chromophores.

The analysis of "this compound" is well-suited for an HPLC-UV method. The substituted aromatic ring and the carboxyl group act as chromophores, allowing for sensitive detection. scioninstruments.com A typical approach would involve a reversed-phase method, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. scioninstruments.comresearchgate.net

Quantification is achieved by creating a calibration curve. Standard solutions of the pure compound at known concentrations are injected, and the corresponding peak areas are measured. A plot of peak area versus concentration yields a linear relationship that can be used to determine the concentration of the compound in unknown samples with high accuracy and precision. researchgate.netlongdom.org

Table 5: Typical Parameters for an HPLC-UV Quantification Method

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with an acid modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm (or wavelength of maximum absorbance) |

| Column Temperature | 30°C |

| Injection Volume | 10 - 20 µL |

Parameters are illustrative and based on general methods for similar compounds. sigmaaldrich.comresearchgate.net

Applications and Future Research Directions for 4 Bromo 2 Isopropylanilino Acetic Acid

Utility as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, which are enantiomerically pure molecules incorporated into a larger structure, are instrumental in this pursuit. While research focusing specifically on (4-bromo-2-isopropylanilino)acetic acid as a chiral building block is not extensively documented, the broader class of N-aryl glycines is recognized for its potential in asymmetric synthesis.

The structure of this compound is inherently achiral. However, its prochiral α-carbon (the carbon atom between the nitrogen and the carboxyl group) can be functionalized enantioselectively. This transformation would yield chiral, non-proteinogenic α-amino acid derivatives, which are highly valuable intermediates for natural product synthesis and drug discovery. nih.govacs.org The general strategies for achieving this include:

Asymmetric Catalysis: The use of chiral catalysts can facilitate the addition of various groups to the α-position with high enantioselectivity. nih.gov Chiral aldehyde catalysts, for instance, can react with N-unprotected amino esters to form Schiff bases, which are then activated for stereoselective functionalization. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that can be attached to the this compound molecule. wikipedia.orgnih.gov This auxiliary would direct subsequent reactions to occur stereoselectively. After the desired chiral center is created, the auxiliary can be removed, yielding the enantiomerically enriched product. Common auxiliaries used in amino acid synthesis include those derived from oxazolidinones or 1,2-amino alcohols. wikipedia.orgnih.gov

The resulting chiral α-functionalized derivatives of this compound could be employed in the synthesis of complex molecules where control over stereochemistry is critical.

Table 1: Potential Asymmetric Transformations of this compound

| Transformation Type | Method | Potential Product |

|---|---|---|

| Asymmetric α-Alkylation | Chiral Phase-Transfer Catalysis | Chiral α-Alkyl-N-aryl Glycine (B1666218) Derivative |

| Asymmetric Aldol Reaction | Chiral Metal or Organocatalysis | Chiral β-Hydroxy-α-amino Acid Derivative |

| Asymmetric Mannich Reaction | Chiral BINOL-derived Catalysts | Chiral β-Amino-α-amino Acid Derivative |

Exploration as a Precursor for Novel Organic Frameworks and Advanced Materials

Porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered immense interest for applications in gas storage, separation, and catalysis. youtube.comacs.org These materials are constructed from molecular building blocks: metal nodes (for MOFs) and organic linkers. The properties of the resulting framework are directly dictated by the geometry and functionality of these linkers. youtube.com

An ideal organic linker possesses rigid structural elements and functional groups capable of coordinating to metal ions or forming covalent bonds to create a network. This compound has the requisite features to be explored as a potential linker:

Coordinating Group: The carboxylate group (-COOH) is a very common and effective coordinating group used to build MOFs, readily binding to a wide variety of metal ions. youtube.com

Structural Rigidity: The aniline-derived core provides a degree of rigidity, which is crucial for forming stable, porous structures.

Functionalizable Sites: The bromo- and isopropyl-substituents on the phenyl ring, as well as the N-H group, could serve as sites for post-synthetic modification, allowing the properties of the resulting framework to be fine-tuned. researchgate.net

While the direct use of this compound in MOF or COF synthesis has not been reported, the general principles of reticular chemistry suggest its viability. digitellinc.comresearchgate.net Research into N-aryl glycine oligomers has also shown they can form stable, ordered structures, suggesting that molecules of this class can be organized into well-defined advanced materials. acs.org Furthermore, N-aryl glycines are known to be useful as initiators in photopolymerization, which could lead to the creation of advanced polymeric materials with tailored properties. nih.govrsc.org

Development as a Ligand in Organometallic Catalysis

The nitrogen and oxygen atoms in this compound make it a potential bidentate ligand for metal catalysts. The N-aryl glycine motif can coordinate with a metal center, influencing its electronic properties and steric environment, which in turn controls the catalytic activity and selectivity.

Recent research has highlighted the role of N-aryl glycines in photoredox catalysis. researchgate.net In these reactions, the N-aryl glycine can be oxidized to generate a key α-aminoalkyl radical intermediate under visible light, which then participates in various bond-forming reactions. acs.orgresearchgate.net While the N-aryl glycine is often a substrate in these transformations, its interaction with the photocatalyst is a critical step.

Furthermore, the functionalization of N-aryl glycine derivatives is often accomplished using transition metal catalysis, such as copper or palladium systems. pnas.org This demonstrates the compatibility of the anilinoacetic acid scaffold with organometallic reaction conditions and its ability to coordinate with catalytic metal centers. The development of well-defined organometallic complexes using this compound as a ligand could lead to new catalysts for a range of transformations, including cross-coupling and C-H activation reactions. The specific electronic and steric effects of the 4-bromo and 2-isopropyl substituents could be harnessed to achieve unique reactivity or selectivity.

Table 2: Catalytic Reactions Involving the N-Aryl Glycine Motif

| Catalysis Type | Role of N-Aryl Glycine | Reaction Examples |

|---|---|---|

| Photoredox Catalysis | Substrate/Radical Precursor | Decarboxylative Alkylation, Aminomethylation researchgate.net |

| Copper Catalysis | Substrate | Cross-Dehydrogenative Coupling (CDC) with indoles acs.orgnih.gov |

| Electrochemical Catalysis | Substrate | Oxidative C-C bond formation nih.gov |

Potential in Agrochemical Research as a Chemical Intermediate

Many modern agrochemicals, including herbicides and fungicides, are complex organic molecules synthesized through multi-step sequences. Substituted anilines and phenylacetic acids are common precursors in these synthetic routes. A Chinese patent highlights that 4-bromo-2-nitrophenylacetic acid, a structurally related compound, is an important intermediate in the production of pesticides. google.com

The structural features of this compound make it a plausible intermediate for new agrochemicals:

Aniline (B41778) Core: The substituted aniline moiety is a key component of numerous herbicides.

Bromo Substituent: Halogen atoms are frequently incorporated into agrochemicals to enhance their efficacy and modify their environmental persistence.

Carboxylic Acid: This functional group can be converted into various other functionalities (e.g., esters, amides) or may be important for the molecule's mode of action.

Research into the antifungal properties of various chemical classes has shown that derivatives of amino acids and compounds containing aniline-like structures can exhibit significant biological activity. mdpi.comresearchgate.net For example, certain benzoic acid derivatives show strong antifungal activity against plant pathogens, where the carboxyl group is important for activity. mdpi.com While direct studies on the agrochemical potential of this compound are lacking, its structural analogy to known intermediates and bioactive scaffolds suggests it could be a valuable target for synthesis and screening in agrochemical discovery programs. nih.govconicet.gov.ar

Emerging Research Frontiers and Synthetic Challenges in Anilinoacetic Acid Chemistry

The chemistry of N-aryl glycines, including this compound, is an active area of research with several emerging frontiers and persistent challenges.

Synthetic Challenges:

Selective Functionalization: The molecule has multiple reactive sites (the aromatic ring, the N-H bond, the carboxylic acid, and the α-carbon). Developing methods to selectively modify one site without affecting the others is a significant challenge. For example, C-H functionalization of the α-position must compete with potential N-arylation or reactions at the phenyl ring. acs.orgpnas.org

Efficient Synthesis: While methods exist for synthesizing N-aryl glycines, such as the reaction of an aniline with an α-haloacetate, developing more efficient, milder, and environmentally benign synthetic routes remains a goal. nih.gov Recent work has explored rearrangements of 2-chloro-N-aryl acetamides as an alternative pathway. nih.gov

Emerging Research Frontiers:

Photoredox and Electrocatalysis: The use of light and electricity to drive reactions of N-aryl glycines is a rapidly growing field. researchgate.netnih.gov These methods offer green alternatives to traditional chemical oxidants and enable novel transformations through radical intermediates.

Biomimetic Foldamers: N-aryl glycine units are being incorporated into peptoid oligomers (polymers of N-substituted glycines). acs.org The N-aryl groups can enforce specific conformations (trans-amide bonds), which is a key step toward designing new, stable, and functional biomimetic materials with predictable three-dimensional structures. acs.org

C-H Activation/Functionalization: Direct methods to form new bonds at the α-carbon of the glycine unit without pre-functionalization are highly sought after for their atom economy. acs.org Developing catalysts that can selectively activate this C-H bond in the presence of other reactive sites is a major research direction.

Q & A

Q. What strategies enhance the compound’s stability in aqueous solutions?

- Methodology :

- pH Control : Store at pH 4–6 (acetate buffer) to minimize hydrolysis of the acetic acid group.

- Lyophilization : Freeze-dry in aliquots to prevent degradation. Monitor stability via NMR every 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.